2-(4-Chlorophenyl)azepane
Overview
Description
The compound 2-(4-Chlorophenyl)azepane is a chemical structure that is part of a broader class of organic compounds known as azepanes. Azepanes are seven-membered heterocyclic compounds containing a nitrogen atom. The presence of the 4-chlorophenyl group suggests that the compound may exhibit interesting chemical and biological properties, potentially including pharmacological activity.
Synthesis Analysis
The synthesis of related azepane compounds has been explored in the literature. For instance, the synthesis of 1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine, a compound with a similar 4-chlorophenyl moiety, was achieved through a regioselective assembly of a pyrazole ring fused to an azepane ring . This process involved palladium-coupled reactions and selective alkylation, indicating that similar methodologies could potentially be applied to the synthesis of 2-(4-Chlorophenyl)azepane.
Molecular Structure Analysis
While the exact molecular structure of 2-(4-Chlorophenyl)azepane is not detailed in the provided papers, related compounds have been studied. For example, the vibrational spectroscopic properties of a thienotriazolodiazepine compound with a 2-chlorophenyl group were investigated using FT-IR and FT-Raman techniques, and the results were supported by quantum mechanical methods . These techniques could be used to analyze the molecular structure of 2-(4-Chlorophenyl)azepane, providing insights into its geometry and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 2-(4-Chlorophenyl)azepane can be inferred from studies on related structures. The paper on the thienotriazolodiazepine compound discusses the use of Fukui functions to determine the chemical selectivity or reactivity site of the molecule . This approach could be applied to 2-(4-Chlorophenyl)azepane to predict its reactivity in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with azepane structures can be quite diverse. The paper on the thienotriazolodiazepine compound provides an analysis of its thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, at different temperatures . These properties are crucial for understanding the stability and reactivity of the compound. Additionally, the molecular electrostatic potential and frontier molecular orbitals, such as the HOMO and LUMO, were analyzed to describe the biological activity of the compound . Similar analyses could be conducted for 2-(4-Chlorophenyl)azepane to determine its physical and chemical characteristics.
Scientific Research Applications
Synthesis and Chemical Reactions
2-(4-Chlorophenyl)azepane and its derivatives are prominently utilized in the field of synthetic chemistry. Cordonier et al. (2005) discussed the reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS), which leads to the formation of 2H-azepine derivatives via base-promoted hydrogen bromide elimination. This process, which is regioselective and yields moderate to high results, is significant for the synthesis of various compounds. Similarly, Wipf et al. (2004) elaborated on the diversity-oriented synthesis of azaspirocycles, indicating the relevance of 2-(4-Chlorophenyl)azepane derivatives in generating functionalized pyrrolidines, piperidines, and azepines, crucial for drug discovery (Cordonier et al., 2005; Wipf et al., 2004).
Antiviral Research
In the realm of antiviral research, Demchenko et al. (2019) synthesized and assessed the structural framework of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid derivatives. The antiviral activity of these compounds, especially against the Flu A H1N1 California/07/2009 virus, was determined, showcasing the potential of 2-(4-Chlorophenyl)azepane derivatives in developing antiviral agents (Demchenko et al., 2019).
Material Sciences and Environmental Applications
From a material science perspective, Rusu et al. (2007) explored the electrical conductivity and Seebeck coefficient of poly(azomethine sulfone)s derived from 2-(4-Chlorophenyl)azepane, revealing typical semiconducting properties and establishing correlations between the properties and chemical structures. Additionally, Lin et al. (2018) applied 2-chlorophenol, a derivative, in catalyzing the degradation of chlorophenols, demonstrating its utility in environmental remediation (Rusu et al., 2007; Lin et al., 2018).
Pharmaceutical Research
In pharmaceutical research, Zha et al. (2019) emphasized the significance of azepane-based compounds in the development of new therapeutic agents, highlighting the diverse pharmacological properties and structural diversity of its derivatives. Over 20 azepane-based drugs have received FDA approval, used in treating various diseases, signifying the potential of 2-(4-Chlorophenyl)azepane in this domain (Zha et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)azepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-7-5-10(6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSTXCOTKAOQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404228 | |
Record name | 2-(4-chlorophenyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)azepane | |
CAS RN |
383129-18-8 | |
Record name | 2-(4-Chlorophenyl)hexahydro-1H-azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383129-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-chlorophenyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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